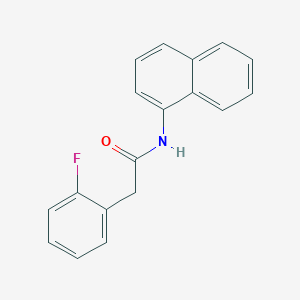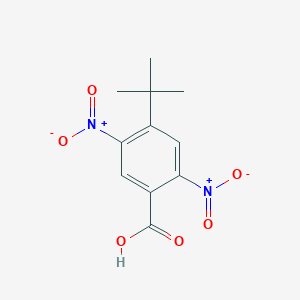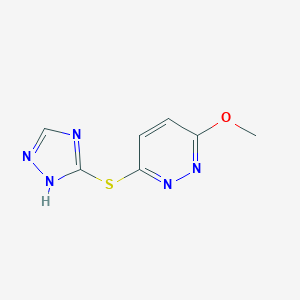
N-(1-tert-butylbenzimidazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-tert-butylbenzimidazol-5-yl)acetamide is a chemical compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a benzimidazole ring substituted with a tert-butyl group at the 1-position and an acetamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butylbenzimidazol-5-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Acetamide Formation: The acetamide group can be introduced by reacting the benzimidazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butylbenzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the acetamide group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-tert-butylbenzimidazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-tert-butylbenzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The tert-butyl and acetamide groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure but lacking the tert-butyl and acetamide groups.
N-(1-methyl-1H-benzimidazol-5-yl)acetamide: A similar compound with a methyl group instead of a tert-butyl group.
N-(1-tert-butyl-1H-benzimidazol-5-yl)propionamide: A similar compound with a propionamide group instead of an acetamide group.
Uniqueness
N-(1-tert-butylbenzimidazol-5-yl)acetamide is unique due to the presence of both the tert-butyl and acetamide groups, which can enhance its biological activity and selectivity. The combination of these groups with the benzimidazole core provides a unique chemical scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29g/mol |
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N3O/c1-9(17)15-10-5-6-12-11(7-10)14-8-16(12)13(2,3)4/h5-8H,1-4H3,(H,15,17) |
InChI Key |
AJXKVFQOZOQNRD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C=N2)C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C=N2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


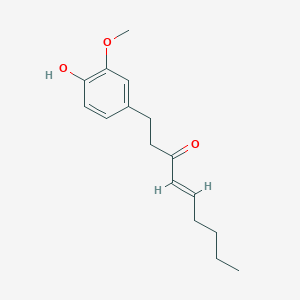
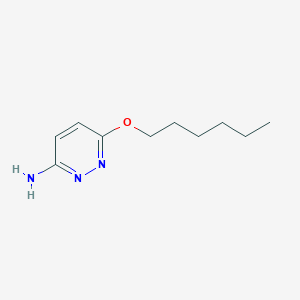
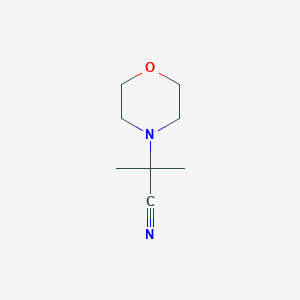
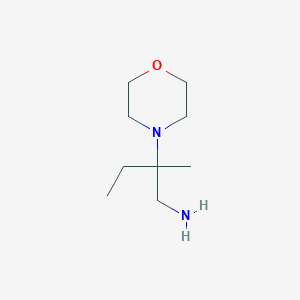
![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)
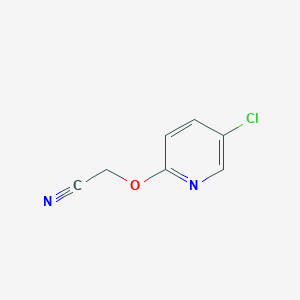
![2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B494543.png)
![Methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propoxy]-5-nitrothiophene-2-carboxylate](/img/structure/B494544.png)
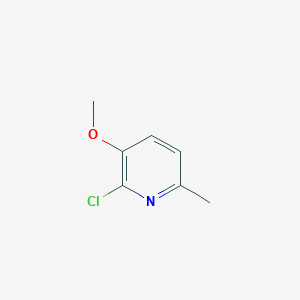
![N-[3-(benzoylimino)-3H-phenoxazin-7-yl]-4-methylbenzamide](/img/structure/B494551.png)
